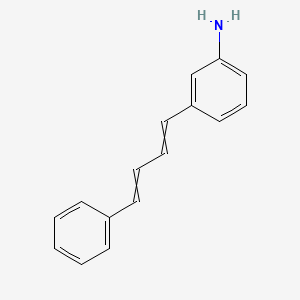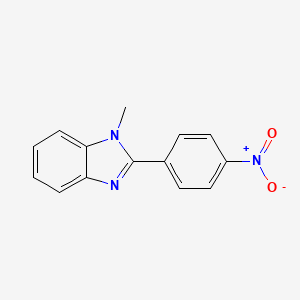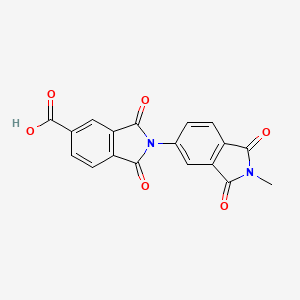
3-(4-Phenylbuta-1,3-dienyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Phenylbuta-1,3-dienyl)aniline is an organic compound that belongs to the class of aniline derivatives It features a phenyl group attached to a butadienyl chain, which is further connected to an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Phenylbuta-1,3-dienyl)aniline typically involves the coupling of a phenyl-substituted butadiene with an aniline derivative. One common method is the palladium-catalyzed cross-coupling reaction, where a halogenated butadiene reacts with an aniline in the presence of a palladium catalyst and a base . The reaction conditions often include solvents like toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Phenylbuta-1,3-dienyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the double bonds in the butadienyl chain to single bonds.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring or the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce saturated aniline derivatives.
Applications De Recherche Scientifique
3-(4-Phenylbuta-1,3-dienyl)aniline has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its conjugated structure.
Photochemistry: It serves as a chromophore in photochemical reactions and can be used in the design of photoactive materials.
Materials Science: The compound is explored for its potential in creating advanced materials with unique optical and electronic properties.
Biological Applications: Research is ongoing to investigate its potential use in biological labeling and cancer phototherapy.
Mécanisme D'action
The mechanism by which 3-(4-Phenylbuta-1,3-dienyl)aniline exerts its effects involves its ability to participate in intramolecular charge transfer (ICT) processes. The phenyl and aniline groups act as electron donors, while the butadienyl chain serves as an electron acceptor. This results in the formation of a charge-separated state, which is crucial for its applications in organic electronics and photochemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Phenylbuta-1,3-diynyl)aniline: This compound features a similar structure but with triple bonds in the butadienyl chain.
4-(9-Ethyl-9H-carbazol-3-yl)-4-phenylbuta-1,3-dienyl derivatives: These compounds have a carbazole moiety instead of an aniline group and are used in similar applications.
Uniqueness
3-(4-Phenylbuta-1,3-dienyl)aniline is unique due to its specific combination of a phenyl group, a butadienyl chain, and an aniline moiety. This structure provides a balance of electron-donating and electron-accepting properties, making it highly effective in intramolecular charge transfer processes and suitable for various advanced applications.
Propriétés
Numéro CAS |
887572-48-7 |
|---|---|
Formule moléculaire |
C16H15N |
Poids moléculaire |
221.30 g/mol |
Nom IUPAC |
3-(4-phenylbuta-1,3-dienyl)aniline |
InChI |
InChI=1S/C16H15N/c17-16-12-6-11-15(13-16)10-5-4-9-14-7-2-1-3-8-14/h1-13H,17H2 |
Clé InChI |
KNGXAXVSSKNENP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC=CC2=CC(=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-dimethyl-2-[(E)-2-phenylethenyl]-1H-3,1-benzimidazol-3-ium](/img/structure/B11712597.png)




![N-{[2-(chloroacetyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}cyclohexanecarboxamide](/img/structure/B11712615.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(Z)-(3-hydroxyphenyl)methylideneamino]propanamide](/img/structure/B11712620.png)

![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-fluorophenyl)benzamide](/img/structure/B11712636.png)
![3-methyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11712638.png)
![Phenyl 2-[(4-chlorophenyl)thio]ethanesulfonate](/img/structure/B11712643.png)
![2-(4-chloro-1H-pyrazol-1-yl)-N'-[(E)-(5-fluorothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11712660.png)
![N-[p-(Dimethylamino)benzylidene]aniline](/img/structure/B11712664.png)

